molecular formula C20H28O7 B1163902 Hebeirubescensin H CAS No. 887333-30-4

Hebeirubescensin H

Cat. No. B1163902
CAS RN: 887333-30-4
M. Wt: 380.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Hebeirubescensin H, along with other ent-kaurane diterpenoids like Hebeirubescensins A-L, involves extensive spectroscopic analysis. These compounds have been isolated from Isodon rubescens, indicating a natural source for their extraction and subsequent analysis. The focus on these compounds arises from their significant cytotoxicity against certain human cell lines, suggesting potential therapeutic applications. The synthesis involves understanding the complex diterpenoid structure and the reactions required to isolate these compounds effectively (Huang et al., 2006).

Scientific Research Applications

  • Cytotoxic Properties : A study conducted by Huang et al. (2006) on the diterpenoids produced by Isodon rubescens, which include Hebeirubescensin H, found that these compounds exhibit significant cytotoxicity against human cancer cells. They isolated 12 new ent-kaurane diterpenoids, named hebeirubescensins A-L, and 19 known analogues from Isodon rubescens. Among these, certain compounds showed notable cytotoxic effects on human A549 (lung carcinoma), HT-29 (colon carcinoma), and K562 (chronic myelogenous leukemia) cells. This suggests that Hebeirubescensin H and its related compounds could be potential candidates for anticancer drug development (Huang et al., 2006).

  • Potential Medical Applications : Based on the cytotoxic properties, Hebeirubescensin H could be researched further for its potential use in cancer treatment, specifically targeting the types of cancer cells mentioned above. The structure-activity relationships of these compounds could provide insights into designing more effective anticancer drugs.

Safety and Hazards

The safety data sheet suggests ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing when handling Hebeirubescensin H .

properties

IUPAC Name

9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWFVPFIPDEZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72999392

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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